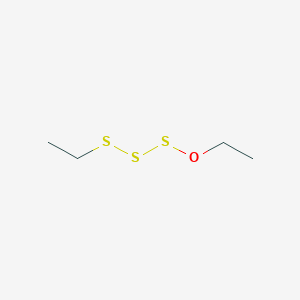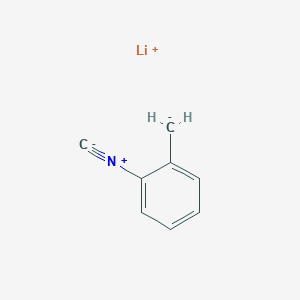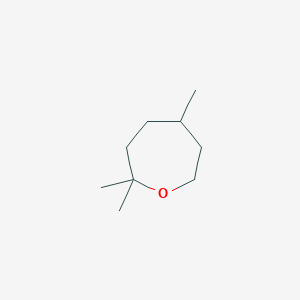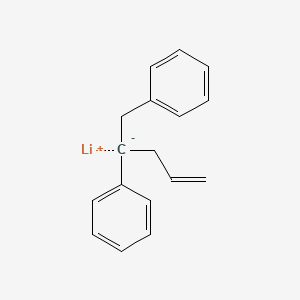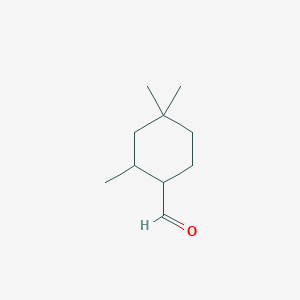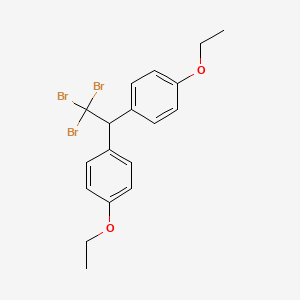
Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) is a quaternary ammonium compound known for its unique chemical structure and properties. It is a cationic surfactant with two ammonium groups connected by a thiodiethylene bridge, each ammonium group being substituted with ethyl and dimethyl groups. This compound is often used in various industrial and scientific applications due to its surfactant and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) typically involves the quaternization of a diamine with an alkyl halide. One common method is the reaction of thiodiethylene diamine with ethyldimethylamine in the presence of a brominating agent such as methyl bromide. The reaction is carried out under controlled conditions to ensure complete quaternization and formation of the desired dibromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The diamine and alkyl halide are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization or distillation to obtain the pure dibromide salt.
化学反应分析
Types of Reactions
Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions through ion exchange reactions.
Oxidation and Reduction: The thiodiethylene bridge can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding amines and thiols.
Common Reagents and Conditions
Substitution: Ion exchange resins or aqueous solutions of other salts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: New quaternary ammonium salts with different anions.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: Corresponding amines and thiols.
科学研究应用
Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent in microbiological studies.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and antistatic agents.
作用机制
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged surfaces such as bacterial cell membranes. This interaction disrupts the membrane integrity, leading to cell lysis and death. The thiodiethylene bridge provides additional stability and enhances the compound’s antimicrobial activity.
相似化合物的比较
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in laboratory settings as a surfactant.
Uniqueness
Ammonium, thiodiethylenebis(ethyldimethyl-, dibromide) is unique due to its thiodiethylene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and effectiveness as an antimicrobial agent compared to other quaternary ammonium compounds.
属性
CAS 编号 |
63951-39-3 |
|---|---|
分子式 |
C12H30Br2N2S |
分子量 |
394.26 g/mol |
IUPAC 名称 |
ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfanyl]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C12H30N2S.2BrH/c1-7-13(3,4)9-11-15-12-10-14(5,6)8-2;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
JMTRFDQKURLOMK-UHFFFAOYSA-L |
规范 SMILES |
CC[N+](C)(C)CCSCC[N+](C)(C)CC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


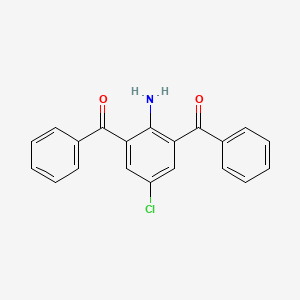
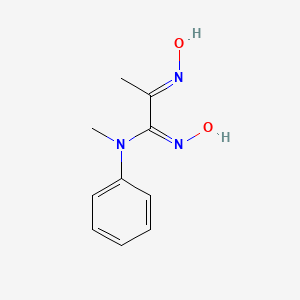
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)

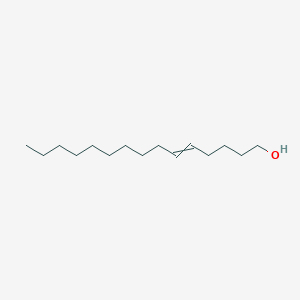
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
